molecular formula C6H13NO3 B2372332 N,N-Dimethyl-L-allothreonine CAS No. 2812-37-5

N,N-Dimethyl-L-allothreonine

Cat. No.: B2372332
CAS No.: 2812-37-5
M. Wt: 147.174
InChI Key: CIVVRPHZRYVSCF-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-L-allothreonine is a derivative of the amino acid allothreonine It is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-allothreonine typically involves the methylation of L-allothreonine. One common method is the reaction of L-allothreonine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution under mild conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-L-allothreonine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

N,N-Dimethyl-L-allothreonine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-L-allothreonine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as threonine aldolase, which catalyzes its cleavage into smaller molecules. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-L-allothreonine is unique due to its specific structural configuration and the presence of the dimethylamino group. This makes it a valuable compound for studying stereochemistry and chiral synthesis .

Properties

IUPAC Name

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVRPHZRYVSCF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.